molecular formula C8H12N2O2S B13512149 n-(4-(Methylamino)phenyl)methanesulfonamide

n-(4-(Methylamino)phenyl)methanesulfonamide

Cat. No.: B13512149
M. Wt: 200.26 g/mol
InChI Key: NHKZYKCWPVFUPY-UHFFFAOYSA-N
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Description

N-(4-(Methylamino)phenyl)methanesulfonamide is a chemical compound with the molecular formula C8H12N2O2S and a molecular weight of 200.26 g/mol . This compound is known for its applications in various scientific research fields due to its unique chemical properties.

Preparation Methods

The synthesis of N-(4-(Methylamino)phenyl)methanesulfonamide typically involves the reaction of 4-nitrobenzenesulfonamide with methylamine under specific conditions. The reaction proceeds through a reduction step to convert the nitro group to an amino group, followed by methylation . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

N-(4-(Methylamino)phenyl)methanesulfonamide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(4-(Methylamino)phenyl)methanesulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-(Methylamino)phenyl)methanesulfonamide involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

N-(4-(Methylamino)phenyl)methanesulfonamide can be compared with similar compounds such as:

  • N-(4-(Aminomethyl)phenyl)methanesulfonamide
  • N-(4-(Dimethylamino)phenyl)methanesulfonamide
  • N-(4-(Ethylamino)phenyl)methanesulfonamide

These compounds share similar structural features but differ in their substituents, leading to variations in their chemical properties and applications. This compound is unique due to its specific methylamino group, which imparts distinct reactivity and biological activity .

Biological Activity

N-(4-(Methylamino)phenyl)methanesulfonamide, also known as N-[4-(methylamino)phenyl]methanesulfonamide hydrochloride, is a sulfonamide compound that exhibits a range of biological activities. This article reviews its biological properties, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

  • Chemical Formula : C8H13ClN2O2S
  • Molecular Weight : 220.72 g/mol
  • IUPAC Name : this compound hydrochloride

The compound features a methanesulfonamide group attached to a phenyl ring, which is substituted with a methyl amino group. This structure enhances its solubility and reactivity, making it suitable for various pharmacological applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, leading to significant changes in cellular behavior. Key mechanisms include:

Antimicrobial Properties

This compound has shown promising antimicrobial activity against various bacterial strains. Research indicates that derivatives of sulfonamides can effectively combat both Gram-positive and Gram-negative bacteria. For instance, related compounds have been reported to exhibit high antibacterial activity against MRSA, E. coli, and K. pneumoniae with growth inhibition rates exceeding 85% .

Anticancer Potential

The compound's structural analogs have been evaluated for anticancer properties. Studies indicate that modifications in the benzene ring can enhance cell proliferation inhibitory activities against human cancer cell lines. For example, certain derivatives have shown IC50 values in the subnanomolar range against multiple cancer types, suggesting that this compound may also possess similar potential when properly modified .

Case Studies

  • Antiviral Screening : In a study evaluating various N-phenylbenzamide derivatives for anti-HBV activity, compounds structurally related to this compound were screened and showed varying degrees of efficacy against HBV, indicating that further exploration of this compound could yield significant antiviral agents .
  • Antimicrobial Efficacy : A series of synthesized sulfonamide derivatives were tested against clinical strains of bacteria, revealing that certain modifications led to enhanced antibacterial properties without significant toxicity to human cells. This suggests that this compound could be developed into a safer therapeutic option .

Research Findings Summary

Activity Type Target Organisms/Cells Effectiveness Reference
AntimicrobialMRSA, E. coli, etc.Growth inhibition > 85%
AntiviralHBVVaries with structural modifications
AnticancerHuman cancer cell linesIC50 in subnanomolar range

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(4-(Methylamino)phenyl)methanesulfonamide, and how can reaction conditions be optimized?

  • Methodological Answer : A viable approach involves epoxide ring-opening reactions followed by sulfonamide coupling. For example, in structurally related sulfonamides, an epoxide intermediate (e.g., N-[4-[[(2S)-Oxiran-2-yl]methoxy]phenyl]methanesulfonamide) reacts with amines under reflux in ethanol, yielding hydroxypropoxy derivatives with high purity after silica gel chromatography . Key parameters include:

  • Solvent : Ethanol or methanol for solubility and reactivity.
  • Temperature : Reflux (70–80°C) to drive the reaction to completion.
  • Purification : Column chromatography (e.g., 0–30% methanol/dichloromethane with NH₃) to isolate the product .
  • Yield Optimization : Stoichiometric equivalence of reactants and extended reaction times (3–4 hours) improve yields up to 85% .

Q. How can the molecular structure of this compound be confirmed using spectroscopic and crystallographic methods?

  • Methodological Answer :

  • X-ray Crystallography : Resolve the crystal structure to confirm bond angles, torsion angles, and hydrogen-bonding networks. For analogous compounds (e.g., N-(4-Methoxy-2-nitrophenyl)-N-(methylsulfonyl)methanesulfonamide), single-crystal X-ray diffraction revealed planar aromatic rings and sulfonamide group geometry .
  • NMR Spectroscopy : Use ¹H/¹³C NMR to verify substituent positions. The methylamino group (δ ~2.8 ppm in ¹H NMR) and sulfonamide protons (δ ~7.3–7.5 ppm) are diagnostic .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion ([M+H]⁺ expected at m/z 231.08 for C₈H₁₁N₂O₂S) .

Advanced Research Questions

Q. What strategies are effective in resolving contradictions in biological activity data for this compound across studies?

  • Methodological Answer :

  • Dose-Response Analysis : Validate activity thresholds using in vitro assays (e.g., enzyme inhibition IC₅₀) with standardized protocols.
  • Metabolite Interference : Characterize metabolites (e.g., hydroxylated or demethylated derivatives) via LC-MS/MS, as metabolites like N-[4-[1-hydroxy-2-(methylamino)propyl]phenyl]methanesulfonamide may contribute to observed effects .
  • Computational Modeling : Perform molecular docking to compare binding affinities with target proteins (e.g., NMDA receptors), identifying key interactions (e.g., hydrogen bonds with sulfonamide oxygen) .

Q. How does this compound interact with biological targets such as ion channels or enzymes?

  • Methodological Answer :

  • Receptor Binding Assays : Use radiolabeled ligands (e.g., ³H-MK-801 for NMDA receptors) to quantify displacement activity. Structural analogs (e.g., EU-93-94) show NMDA receptor antagonism via sulfonamide-mediated hydrogen bonding to GluN2B subunits .
  • Enzyme Inhibition Studies : Test inhibitory effects on enzymes like β-secretase using fluorogenic substrates. Modifications to the methylamino group can alter steric hindrance and potency .

Q. What advanced analytical techniques are recommended for detecting and quantifying this compound in complex matrices (e.g., biological fluids)?

  • Methodological Answer :

  • LC-MS/MS : Employ a C18 column with mobile phases of 0.1% formic acid in water/acetonitrile. Monitor transitions like m/z 231 → 155 for quantification .
  • Derivatization : Enhance detection sensitivity by reacting the methylamino group with dansyl chloride, forming a fluorescent derivative detectable at λₑₓ 340 nm/λₑₘ 525 nm .
  • Matrix Effects : Use isotopically labeled internal standards (e.g., ¹³C₃-N-(4-(Methylamino)phenyl)methanesulfonamide) to correct for ion suppression in biological samples .

Properties

Molecular Formula

C8H12N2O2S

Molecular Weight

200.26 g/mol

IUPAC Name

N-[4-(methylamino)phenyl]methanesulfonamide

InChI

InChI=1S/C8H12N2O2S/c1-9-7-3-5-8(6-4-7)10-13(2,11)12/h3-6,9-10H,1-2H3

InChI Key

NHKZYKCWPVFUPY-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC=C(C=C1)NS(=O)(=O)C

Origin of Product

United States

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